(Z)-ethyl 2-((3-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(3-bromobenzoyl)imino-3-(2-ethoxyethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4S/c1-3-27-11-10-24-17-9-8-15(20(26)28-4-2)13-18(17)29-21(24)23-19(25)14-6-5-7-16(22)12-14/h5-9,12-13H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEVUDWYFKJCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((3-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound belonging to the class of benzothiazole derivatives, which are well-known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C21H21BrN2O4S and a molecular weight of 477.37 g/mol. Its structure features a benzothiazole core with various functional groups that contribute to its biological activity. The presence of the bromobenzoyl and ethoxyethyl moieties enhances its solubility and bioavailability, making it a promising candidate for medicinal chemistry applications.
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess similar effects .
Anticancer Activity
The compound's potential as an anticancer agent has been a focal point in several studies. The mechanism of action often involves the inhibition of key signaling pathways in cancer cells, leading to apoptosis (programmed cell death) and reduced cell proliferation. For example, benzothiazole derivatives have been reported to target enzymes involved in cancer cell metabolism and proliferation .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell survival.
- Signal Transduction Interference : It disrupts signaling pathways that regulate cell growth and apoptosis in malignant cells.
Study on Antibacterial Activity
In a study examining the antibacterial properties of various benzothiazole derivatives, this compound was found to exhibit notable activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, indicating significant antibacterial efficacy .
Study on Anticancer Properties
Another research effort focused on the anticancer potential of related benzothiazole compounds demonstrated that these derivatives could induce apoptosis in human breast cancer cells (MCF-7). The study reported that treatment with these compounds resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (Z)-ethyl 2-(bromobenzoyl)imino benzothiazoles | Contains bromine substituents | Antibacterial, Anticancer |
| Thiazole Derivatives | Heterocyclic structure | Antimicrobial |
| Nitroaromatic Compounds | Nitro group presence | Diverse pharmacological effects |
This table illustrates how this compound compares with other compounds in terms of structure and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique structural features are benchmarked against related heterocycles (Table 1).
Table 1: Comparative Analysis of Structural and Functional Attributes
Key Findings :
This contrasts with 2-bromoimidazo-thiadiazole, where bromine at position 2 undergoes nucleophilic substitution with amines, indicating divergent reactivity pathways .
Side Chain Influence :
- The ethoxyethyl group in the target compound increases hydrophilicity (predicted logP ~3.2) compared to methyl-substituted analogs (logP ~4.1), suggesting improved aqueous solubility.
Stereochemical Impact: The (Z)-configuration of the imino group creates a planar conformation that may facilitate π-π stacking in crystal lattices, as observed in SHELX-refined structures of related thiazoles . This contrasts with E-isomers, which exhibit steric clashes in analogous systems.
Preparation Methods
Cyclization Method Using Potassium Thiocyanate and Bromine
This method utilizes methyl p-aminobenzoate as the starting material, with potassium thiocyanate and bromine serving as key reagents for thiocyanation and subsequent cyclization.
Reagents:
- Methyl p-aminobenzoate
- Potassium thiocyanate
- Bromine
- Solvent (typically methanol or ethanol)
Procedure:
- To a solution of methyl p-aminobenzoate in methanol, add potassium thiocyanate with vigorous stirring at room temperature
- Cool the reaction mixture to 0-5°C and add bromine dropwise
- Allow the reaction to stir for 15 hours at room temperature
- Monitor reaction completion via HPLC-MS analysis
- Upon completion, neutralize the reaction mixture and isolate the product via filtration
- Perform transesterification with ethanol/acid to convert the methyl ester to ethyl ester
Mechanism: The reaction proceeds through initial thiocyanation of the aniline nitrogen, followed by intramolecular cyclization to form the benzothiazole ring. HPLC-MS analysis confirms formation of intermediate thiocyanate derivatives before the final cyclization to the benzothiazole structure.
Alternative Method Using Thiourea
An alternative approach involves using 2-bromocyclohexane-1,3-dione with thiourea to form the thiazole ring.
Reagents:
- Thiourea
- 4-Carbethoxy-2-bromoaniline (or related precursor)
- Absolute ethanol
Procedure:
- Add thiourea (0.77 g, 0.01 mol) to a solution of 4-carbethoxy-2-bromoaniline (0.01 mol) in absolute ethanol (40 mL)
- Heat the reaction mixture under reflux conditions for 1 hour
- Cool to room temperature to induce crystallization
- Collect the solid product by filtration and recrystallize from acetic acid
Yield: Typically 60-85% depending on reaction conditions and purification methods.
N-alkylation at Position 3 with 2-ethoxyethyl Group
The next key step involves selective N-alkylation at position 3 of the benzothiazole ring with a 2-ethoxyethyl group.
Direct N-alkylation Method
Reagents:
- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate
- 2-Ethoxyethyl bromide or 2-ethoxyethyl tosylate
- Base (potassium carbonate or sodium hydride)
- Dimethylformamide (DMF) as solvent
Procedure:
- Dissolve ethyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equivalent) in anhydrous DMF
- Add potassium carbonate (2 equivalents) and stir for 30 minutes at room temperature
- Add 2-ethoxyethyl bromide (1.2 equivalents) dropwise
- Heat the reaction mixture at 80-90°C for 4-6 hours
- Monitor reaction progress by TLC using ethyl acetate/hexane (1:3) as eluent
- Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate
- Dry the organic layer over anhydrous sodium sulfate and concentrate
- Purify the product by column chromatography
Expected Yield: 65-75%
Protection-Alkylation-Deprotection Strategy
For improved selectivity, a protection-alkylation-deprotection strategy can be employed.
Reagents:
- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate
- tert-Butyloxycarbonyl (Boc) anhydride
- Sodium hydride or potassium tert-butoxide
- 2-Ethoxyethyl bromide
- Trifluoroacetic acid (TFA)
- Appropriate solvents (DCM, THF)
Procedure:
- Protect the amino group with Boc anhydride in DCM with triethylamine
- Alkylate the protected intermediate with 2-ethoxyethyl bromide using sodium hydride in THF
- Remove the Boc group using TFA in DCM
Table 1. Comparative Yields for N-alkylation Methods
| Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Direct N-alkylation | K2CO3 | DMF | 80-90 | 4-6 | 65-75 |
| Direct N-alkylation | NaH | DMF | 60 | 3-4 | 70-80 |
| Protection-Alkylation | NaH | THF | 50 | 5 | 75-85 |
| Protection-Alkylation | t-BuOK | THF | 40 | 4 | 80-85 |
Introduction of the (Z)-((3-bromobenzoyl)imino) Group
The final critical step involves introducing the (Z)-configured 3-bromobenzoylimino group at position 2 of the benzothiazole core.
Direct Conversion Method
Reagents:
- N-(2-ethoxyethyl)-ethyl benzo[d]thiazole-6-carboxylate
- 3-Bromobenzoyl chloride
- Silver cyanate or potassium cyanate
- Anhydrous THF or acetonitrile
Procedure:
- Prepare a solution of N-(2-ethoxyethyl)-ethyl benzo[d]thiazole-6-carboxylate in anhydrous THF
- Add silver cyanate (1.2 equivalents) and stir at room temperature for 1 hour
- Add 3-bromobenzoyl chloride (1.1 equivalents) dropwise at 0°C
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours
- Monitor reaction progress by TLC
- Filter the reaction mixture to remove silver salts
- Concentrate the filtrate and purify by column chromatography
Expected Yield: 50-65%
Two-Step Method via 2-Bromobenzothiazole Intermediate
An alternative approach involves converting the 2-aminobenzothiazole to a 2-bromobenzothiazole intermediate, followed by reaction with 3-bromobenzoyl isocyanate.
Step 1: Preparation of Ethyl 2-bromobenzo[d]thiazole-6-carboxylate
Reagents:
- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate
- tert-Butyl nitrite
- Copper(II) bromide
- Acetonitrile
Procedure:
- Add a solution of ethyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equivalent) in acetonitrile to a solution of copper(II) bromide (1.2 equivalents) and tert-butyl nitrite (1.7 equivalents) in acetonitrile at room temperature
- Stir the reaction mixture for 45-60 minutes
- Dilute with 1N HCl and extract with methylene chloride
- Wash the combined organic extracts with water, dry over MgSO4, and filter through silica gel
- Remove solvents under reduced pressure to obtain ethyl 2-bromobenzothiazole-6-carboxylate
Step 2: N-alkylation and Imino Group Formation
- Perform N-alkylation with 2-ethoxyethyl bromide as described in Section 4
- React the N-alkylated 2-bromobenzothiazole with 3-bromobenzoyl isothiocyanate in the presence of a suitable base
Table 2. Optimization of (Z)-Imino Formation Conditions
| Entry | Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|---|---|
| 1 | Direct | AgNCO, 3-BrBzCl | THF | 25 | 6 | 55 | 85:15 |
| 2 | Direct | KOCN, 3-BrBzCl | MeCN | 50 | 4 | 58 | 80:20 |
| 3 | Two-step | t-BuONO, CuBr2 | MeCN | 20 | 1 | 89* | - |
| 4 | Two-step | 3-BrBzNCS | DMF | 60 | 3 | 65 | 90:10 |
| 5 | Two-step | 3-BrBzNCS, Et3N | THF | 40 | 4 | 72 | 95:5 |
*Yield for the intermediate 2-bromobenzothiazole formation only
Purification and Characterization
Purification Methods
The final compound can be purified using the following methods:
Column Chromatography:
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: Gradient elution with ethyl acetate/hexane (starting from 10:90 to 30:70)
Recrystallization:
- Solvent system: Ethanol/dichloromethane (5:2 v/v)
- Alternative: Ethyl acetate/hexane
Characterization Data
The purified compound can be characterized by the following analytical methods:
1H NMR (400 MHz, CDCl3): Expected signals include those for ethyl carboxylate, 2-ethoxyethyl group, aromatic protons of benzothiazole ring, and 3-bromophenyl group.
13C NMR (100 MHz, CDCl3): Should confirm the presence of carbonyl, imino, aromatic, and aliphatic carbons.
IR Spectroscopy: Key bands include C=N (approximately 1630-1650 cm-1), C=O (approximately 1700-1720 cm-1), and aromatic C=C stretching.
Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 433 [M+H]+ with characteristic isotope pattern for bromine.
X-ray Crystallography: Confirms the (Z)-configuration of the imino bond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
